3-アミノフタルヒドラジド一ナトリウム塩

概要

科学的研究の応用

Tamerit has a wide range of applications in scientific research:

Chemistry: It is used as a chemiluminescent agent in forensic science for detecting bloodstains.

Biology: The compound is studied

作用機序

- These oxidizing agents include nitrogen dioxide, PAN (peroxyacetyl nitrate), hydrogen peroxide, ozone, and other atmospheric oxidants .

- The exact mechanism involves the formation of an excited-state intermediate, which then decays to the ground state, releasing energy in the form of light .

- Luminol’s chemiluminescence is used to detect various biological responses:

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

3-Aminophthalhydrazide monosodium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly myeloperoxidase, a type of enzyme found in neutrophils . The nature of these interactions is primarily through chemiluminescence, a process where light is emitted as a result of a chemical reaction .

Cellular Effects

The effects of 3-Aminophthalhydrazide monosodium salt on cells and cellular processes are profound. It influences cell function by interacting with myeloperoxidase, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Aminophthalhydrazide monosodium salt involves its oxidation, which results in the emission of light . This process is catalyzed by iron in hemoglobin found in fluids and tissues from bodies .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Aminophthalhydrazide monosodium salt may change due to factors such as the product’s stability and degradation

Metabolic Pathways

3-Aminophthalhydrazide monosodium salt is involved in metabolic pathways related to chemiluminescence . It interacts with enzymes such as myeloperoxidase and potentially affects metabolic flux or metabolite levels.

準備方法

合成経路と反応条件: Tameritは、5-アミノ-2,3-ジヒドロフタラジン-1,4-ジオンを処理してナトリウム塩を得ることで合成されます。 これは、化合物を水性有機アルカリ溶液に溶解し、-5°C〜7°Cの温度で結晶化するプロセスです。 .

工業生産方法: Tameritの工業生産には、ナトリウム塩の凍結乾燥(凍結乾燥)が含まれており、無菌の医薬品が得られます。 この方法は、研究や医療用途において化合物の安定性と純度を確保します。 .

3. 化学反応解析

反応の種類: Tameritは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: フォルボールミリストイルアセテート(PMA)などの試薬は、単球における酸化バーストを刺激するために使用され、Tameritはこれを阻害できます。.

還元: マクロファージにおけるリポ多糖(LPS)刺激を含む条件は、この化合物の抗炎症効果を研究するために使用されます。.

生成される主な生成物: これらの反応から生成される主な生成物は、活性酸素種と炎症性サイトカインのレベルが低下し、炎症が減少することです。 .

4. 科学研究への応用

Tameritは、科学研究において幅広い用途を持っています。

化学: Tameritは、法科学において血液痕を検出するための化学発光剤として使用されます。.

生物学: この化合物は、研究されています。

化学反応の分析

Types of Reactions: Tamerit undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions are reduced levels of reactive oxygen species and proinflammatory cytokines, leading to decreased inflammation .

特性

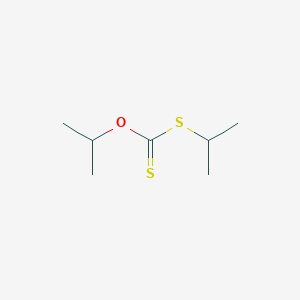

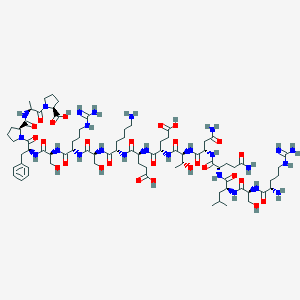

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Aminophthalhydrazide monosodium salt involves the reaction of phthalic anhydride with hydrazine hydrate to form 3-Aminophthalhydrazide, which is then treated with sodium hydroxide to obtain the monosodium salt form.", "Starting Materials": [ "Phthalic anhydride", "Hydrazine hydrate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of phthalic anhydride in 100 mL of water in a round bottom flask.", "Step 2: Slowly add 10 mL of hydrazine hydrate to the flask with constant stirring. The reaction mixture will turn yellow.", "Step 3: Heat the reaction mixture at 80°C for 4 hours with continuous stirring.", "Step 4: Cool the reaction mixture to room temperature and filter the yellow solid obtained.", "Step 5: Dissolve the yellow solid in 100 mL of water and add 10 mL of sodium hydroxide solution to it.", "Step 6: Heat the reaction mixture at 80°C for 2 hours with continuous stirring.", "Step 7: Cool the reaction mixture to room temperature and filter the white solid obtained.", "Step 8: Wash the solid with water and dry it in an oven at 60°C for 2 hours to obtain 3-Aminophthalhydrazide monosodium salt." ] } | |

| 20666-12-0 | |

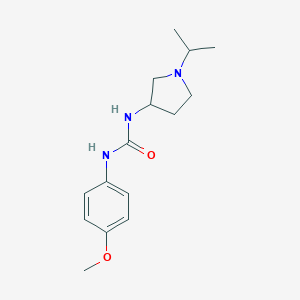

分子式 |

C8H6N3NaO2 |

分子量 |

199.14 g/mol |

IUPAC名 |

sodium;8-amino-4-oxo-3H-phthalazin-1-olate |

InChI |

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |

InChIキー |

GBOXDRMCEVPUSV-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |

正規SMILES |

C1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+] |

外観 |

White to light yellow crystalline powder |

melting_point |

606 to 608 °F (NTP, 1992) |

物理的記述 |

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992) Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

関連するCAS |

301199-13-3 |

溶解性 |

less than 1 mg/mL at 66 °F (NTP, 1992) |

同義語 |

SODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Luminol sodium salt enable the visualization of gaseous ethanol in fruit ripening, as described in the pear maturation study?

A1: Luminol sodium salt itself doesn't directly interact with ethanol. Instead, it acts as a chemiluminescent probe in an enzymatic reaction. The system utilizes alcohol oxidase (AOD) to convert ethanol to acetaldehyde, generating hydrogen peroxide as a byproduct []. This peroxide then reacts with horseradish peroxidase (HRP) and oxidizes Luminol, producing a detectable light signal. The intensity of this chemiluminescence is directly proportional to the concentration of ethanol present [].

Q2: The research mentions enhancing Luminol's sensitivity for detecting low ethanol concentrations. What methods were employed to achieve this?

A2: Researchers achieved improved sensitivity by using a high-purity Luminol sodium salt solution (Luminol sodium salt HG solution) and adding eosin Y to the reaction mixture [, ]. Eosin Y acts as a fluorescence enhancer, amplifying the chemiluminescent signal produced by the Luminol reaction, thus enabling the detection of sub-ppm levels of ethanol [].

Q3: Besides fruit ripening, what other biological applications utilize Luminol sodium salt's chemiluminescent properties?

A3: Luminol sodium salt is frequently used in bioluminescence imaging to monitor inflammation. When injected intraperitoneally, it enters the bloodstream and emits light upon oxidation by reactive oxygen species (ROS) produced by activated neutrophils at inflammation sites []. The intensity of this emitted light correlates with the degree of inflammation, allowing researchers to non-invasively track inflammation progression in animal models, such as in uveitis [].

Q4: One paper mentions a "BRGA" utilizing Luminol sodium salt. What does this stand for, and what is its significance?

A4: BRGA stands for "blood ROS generation assay" []. This innovative test utilizes Luminol sodium salt to measure the amount of reactive oxygen species (ROS) generated by neutrophils in a blood sample []. This is particularly relevant when studying the impact of drugs like Granulocyte-Colony Stimulating Factor (G-CSF) on neutrophil activity and the potential for modulating immune responses [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)